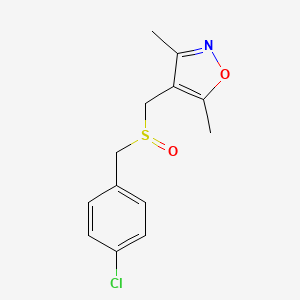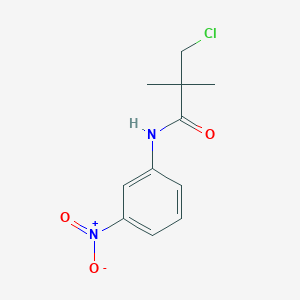![molecular formula C15H17ClF3N3O B3035266 4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine CAS No. 306977-22-0](/img/structure/B3035266.png)
4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine
Vue d'ensemble
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP and its derivatives are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The synthesis of related compounds often encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety. The unique physicochemical properties of these groups are thought to contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives often involve the exchange of chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .Applications De Recherche Scientifique
Synthesis and Biological Activity
4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine is an important intermediate in the synthesis of biologically active compounds. It has been used in the development of various derivatives with potential biological activities, including anticancer properties. For instance, a study demonstrated the synthesis of this compound from cyclopentanone oxime and 1-fluoro-4-nitrobenzene, highlighting its role in the creation of small molecule inhibitors for cancer research (Wang et al., 2016).
Chemical Structure Analysis
The chemical structure and properties of similar compounds have been extensively studied, providing valuable insights into their potential applications. For example, DFT calculations were conducted to analyze the molecular structure, vibrational frequencies, and chemical shift values of a related compound, 4-allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Such studies aid in understanding the compound's behavior and potential uses in various scientific applications (Avcı et al., 2011).
Pharmacological Properties
The compound and its derivatives have been studied for their pharmacological properties, including antimicrobial and antiurease activities. Research into morpholine derivatives containing an azole nucleus revealed that some of these compounds exhibited significant antimicrobial activity, providing a foundation for further exploration in pharmaceutical applications (Bektaş et al., 2012).
Synthesis Methods and Applications
The synthesis methods for creating derivatives of this compound have been explored to improve yield and efficiency. These methods have relevance in the production of pharmaceuticals and other chemical products. For instance, the synthesis of pyridin-2(1H)-one and pyrimidine derivatives through reactions with morpholine has been documented, indicating the compound's versatility in chemical synthesis (Soliman et al., 2003).
Mécanisme D'action
While the exact mechanism of action for this specific compound is not mentioned in the available resources, TFMP derivatives are generally thought to exert their biological activities due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Orientations Futures
Propriétés
IUPAC Name |
4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3N3O/c16-13-9-11(15(17,18)19)10-20-14(13)22-3-1-12(2-4-22)21-5-7-23-8-6-21/h1,9-10H,2-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYDCSHDJMSRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1N2CCOCC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone](/img/structure/B3035183.png)
![1-(2,6-Dimethylmorpholino)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B3035184.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3035187.png)
![2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3035188.png)



![1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B3035196.png)
![1-[4-[(3E)-3-[(4-Chlorophenyl)methoxyimino]propanoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3035197.png)
![4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)methylsulfanyl]-6-methyl-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B3035198.png)
![2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione](/img/structure/B3035199.png)
![8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B3035200.png)
![7-Chloro-4-[(3-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3035205.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide](/img/structure/B3035206.png)
